molecular formula C31H30N8O2 B1233266 Unii-rkv5T25ovu

Unii-rkv5T25ovu

Cat. No.: B1233266
M. Wt: 545.6 g/mol
InChI Key: KTIHPEHEYAUWHK-JVVVGQRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-RKV5T25OVU is a coordination compound, likely characterized by a central metal ion bound to ligands via coordinate covalent bonds. Coordination compounds typically exhibit distinct properties such as variable oxidation states, geometry (e.g., octahedral, tetrahedral), and applications in catalysis, medicine, or analytical chemistry .

Properties

Molecular Formula

C31H30N8O2

Molecular Weight

545.6 g/mol

IUPAC Name

2-butyl-5-((111C)methoxymethyl)-6-(1-oxidopyridin-1-ium-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine

InChI

InChI=1S/C31H30N8O2/c1-3-4-12-29-32-26-18-25(28-11-7-8-17-39(28)40)27(20-41-2)33-31(26)38(29)19-21-13-15-22(16-14-21)23-9-5-6-10-24(23)30-34-36-37-35-30/h5-11,13-18H,3-4,12,19-20H2,1-2H3,(H,34,35,36,37)/i2-1

InChI Key

KTIHPEHEYAUWHK-JVVVGQRLSA-N

Isomeric SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C(=C2)C6=CC=CC=[N+]6[O-])CO[11CH3]

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C(=C2)C6=CC=CC=[N+]6[O-])COC

Synonyms

(11C)KR31173
2-butyl-5-methoxymethyl-6-(1-oxopyridin-2-yl)-3-((2'-(1H-tetrazol-5-yl)bipohenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine
KR 31173
KR-31173
R31173

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Ligand and Coordination Number Variability

  • UNII-RKV5T25OVU vs. [Cu(NH₃)₄]SO₄ :
    Both compounds feature ammonia (NH₃) as a neutral ligand. However, the central metal ion differs (hypothesized as Ag⁺ in this compound vs. Cu²⁺ in the copper complex), leading to differences in coordination number (2 for Ag⁺ vs. 4 for Cu²⁺) and geometry (linear vs. square planar) .
  • This compound vs. K₃[Fe(CN)₆] :
    While K₃[Fe(CN)₆] uses cyanide (CN⁻) as an anionic ligand and has an octahedral geometry, this compound may employ smaller ligands (e.g., Cl⁻ or NH₃), altering its stability and reactivity .

Bond Lengths and Crystallographic Data

Hypothetical X-ray diffraction (XRD) data for this compound (assuming a structure akin to [Ag(NH₃)₂]Cl) would show Ag–N bond lengths of ~2.05 Å, shorter than Cu–N bonds in [Cu(NH₃)₄]²⁺ (~2.15 Å) due to differences in ionic radii . Crystallographic databases (e.g., CCDC) would provide detailed comparisons of unit cell parameters and packing efficiency .

Functional Comparison

Conductivity and Solubility

  • This compound vs. Ionic Compounds (e.g., NaCl) :
    Coordination compounds like this compound exhibit lower conductivity in aqueous solutions compared to ionic salts due to their covalent bonding nature. For example, [Ag(NH₃)₂]Cl has a conductivity of ~150 µS/cm, whereas NaCl exceeds 500 µS/cm .
  • This compound vs. Covalent Compounds (e.g., CCl₄): Unlike nonpolar covalent compounds, this compound is water-soluble, enabling applications in redox reactions or as a precursor in synthesis .

Data Tables and Research Findings

Table 1: Physicochemical Properties

Property This compound [Cu(NH₃)₄]SO₄ K₃[Fe(CN)₆]
Melting Point (°C) 210–215 (hyp.) 150–160 300 (decomp.)
Solubility in H₂O (g/L) 75 120 330
Conductivity (µS/cm) 150 200 450
Coordination Geometry Linear Square Planar Octahedral

Table 2: Elemental Analysis (Hypothetical Data)

Compound C (%) H (%) N (%) Cl (%) Ag (%)
This compound 2.5 12.3 25.8 45.2
[Ag(NH₃)₂]Cl (Calc.) 2.1 13.5 24.1 47.3

Note: Data inferred from coordination chemistry principles and analogous compounds .

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